1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:
- 1-(4-methoxyphenyl)-N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-15-6-8-16(9-7-15)21-20(25)19-14(3)24(23-22-19)17-10-12-18(13-11-17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQGTCZEHUHUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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